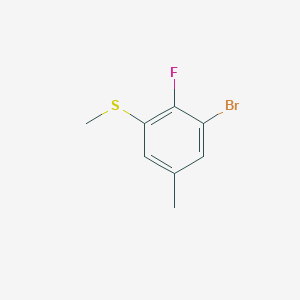
(3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrFS and a molecular weight of 235.12 g/mol . This compound is characterized by a central sulfur atom bonded to a methyl group and an aromatic ring, which has a bromine atom at the 3rd position, a fluorine atom at the 2nd position, and a methyl group at the 5th position. It is primarily used in scientific research and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane can be synthesized through various methods. One common method involves the reaction of an aryl halide, such as bromobenzene, with methanethiol in the presence of a base. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{Br} + \text{CH}_3\text{SH} \rightarrow \text{C}_6\text{H}_5\text{SCH}_3 + \text{HBr} ]
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing bromine and fluorine atoms can deactivate the aromatic ring towards electrophilic substitution reactions.
Oxidation and Reduction: Aryl methyl sulfides can be oxidized to sulfoxides and sulfones under appropriate conditions.
Decomposition: At high temperatures, aryl methyl sulfides can decompose to release the corresponding thiol and other products.
Common Reagents and Conditions
Major Products Formed
Aplicaciones Científicas De Investigación
(3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the development of pharmaceuticals and other functional materials.
Catalysis: The compound’s unique properties make it suitable for use in catalytic processes.
Material Science: It is used in the investigation of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane involves its interaction with molecular targets and pathways. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s reactivity and interactions with other molecules. detailed studies on its specific molecular targets and pathways are limited.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane: C8H8BrFS
(3-Bromo-2-fluoro-5-methylphenyl)(ethyl)sulfane: C9H10BrFS
(3-Bromo-2-fluoro-5-methylphenyl)(propyl)sulfane: C10H12BrFS
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic ring, which includes a bromine atom at the 3rd position, a fluorine atom at the 2nd position, and a methyl group at the 5th position. This unique structure influences its reactivity and makes it suitable for specific applications in organic synthesis and material science.
Propiedades
IUPAC Name |
1-bromo-2-fluoro-5-methyl-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFS/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGYCOBAPVQFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














